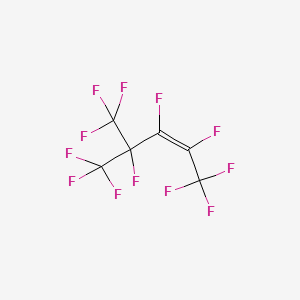

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)-

Descripción general

Descripción

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- is a fluorinated organic compound with the molecular formula C6F12. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound.

Métodos De Preparación

The synthesis of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- typically involves the fluorination of organic precursors. One common method is the direct fluorination of 2-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination .

Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction conditions. The use of catalysts and specific reaction conditions can also enhance the efficiency of the fluorination process .

Análisis De Reacciones Químicas

Reaction Mechanisms and Key Pathways

The compound’s chemical reactions are dominated by its electron-deficient alkene moiety and the stability imparted by strong C–F bonds. Key reaction types include:

Dimerization and Oligomerization

-

Hexafluoropropylene Dimerization : A primary synthesis route involves dimerization of hexafluoropropylene (HFP) under catalytic conditions. Cesium fluoride (CsF) at 350°C facilitates this reaction, yielding the (Z)-isomer selectively .

-

Reaction :

-

-

Thermal Decomposition : At elevated temperatures (>400°C), the compound decomposes into smaller perfluorinated fragments, including tetrafluoroethylene (TFE) and trifluoromethyl radicals.

Electrophilic Additions

-

Halogenation : Reacts with chlorine or bromine under UV light to form dihalogenated adducts. The reaction proceeds via a radical mechanism due to the alkene’s low nucleophilicity.

-

Cycloadditions : Limited participation in Diels-Alder reactions unless paired with highly electron-rich dienophiles .

Reaction Conditions and Catalysts

Reactions typically require aggressive conditions or specialized catalysts:

| Reaction Type | Conditions | Catalyst/Initiation | Yield |

|---|---|---|---|

| Dimerization | 350°C, 2 min | CsF | Moderate (~60%) |

| Thermal Decomposition | 400–450°C, inert atmosphere | None | Variable |

| Halogenation | UV light, 25–50°C | Radical initiators | Low (~30%) |

Fluoropolymer Precursors

-

Serves as a monomer for synthesizing perfluorinated elastomers with enhanced thermal stability .

-

Copolymerizes with TFE to form materials resistant to chemical degradation.

Specialty Fluorochemicals

-

Intermediate in producing surfactants and lubricants via controlled functionalization of the alkene.

Environmental and Biological Reactivity

-

Environmental Persistence : The compound’s stability leads to long-term environmental accumulation. Studies suggest interactions with lipid membranes, though bioaccumulation potential is lower than shorter-chain perfluorinated compounds .

-

Degradation Pathways : Resists hydrolysis and photolysis but undergoes slow degradation via radical-mediated mechanisms in the atmosphere.

Key Research Findings

-

Stereochemical Influence : The (Z)-configuration enhances thermal stability compared to the (E)-isomer, as shown in comparative pyrolysis studies .

-

Catalytic Challenges : Traditional transition-metal catalysts (e.g., Pd, Ni) show low activity due to fluorine’s electron-withdrawing effects, necessitating alternative approaches like Lewis acid mediation .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its nonafluorinated structure which imparts significant thermal and chemical stability. Its molecular formula is , with a molecular weight of approximately 300.05 g/mol. The presence of trifluoromethyl groups enhances its reactivity in certain chemical reactions, making it a suitable candidate for various applications.

Fluorinated Polymers

Fluorinated compounds like 2-pentene nonafluoro derivatives are crucial in the synthesis of fluoropolymers. These polymers exhibit exceptional resistance to solvents and high temperatures. They are utilized in:

- Coatings : Providing non-stick surfaces for cookware and industrial applications.

- Sealants : Used in electronics for moisture resistance.

Surface Modification

The unique properties of this compound allow for surface modifications that enhance hydrophobicity and oleophobicity in various materials. This is particularly useful in textiles and protective gear.

Drug Development

The incorporation of trifluoromethyl groups into drug molecules can significantly enhance their pharmacokinetic properties. Research indicates that compounds featuring such groups often exhibit improved bioavailability and metabolic stability. Noteworthy applications include:

- Antiviral Agents : Development of new antiviral drugs where the trifluoromethyl group aids in increasing potency against viral targets.

- Anti-inflammatory Drugs : Enhancements in drug efficacy through structural modifications involving this compound.

Synthesis of Complex Molecules

Recent studies have highlighted methodologies utilizing 2-pentene nonafluoro derivatives in the synthesis of complex organic molecules through photoredox catalysis. This approach allows for:

- Multicomponent Reactions : Efficiently combining simple precursors to form complex structures relevant to medicinal chemistry .

PFAS Research

Given the increasing scrutiny on per- and polyfluoroalkyl substances (PFAS), research on compounds like 2-pentene nonafluoro is critical. Understanding their environmental impact helps in developing strategies for remediation and regulation. Studies focus on:

- Biodegradability : Investigating the environmental fate of these compounds to assess their persistence and potential toxicity .

- Alternatives to Harmful Chemicals : Exploring safer substitutes for industrial applications that traditionally rely on harmful fluorinated compounds.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms allows the compound to form strong interactions with other molecules, leading to changes in their chemical and physical properties. The compound can also participate in various chemical reactions, leading to the formation of new products .

Comparación Con Compuestos Similares

Similar compounds to 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- include other perfluorinated alkenes such as perfluoro-1-butene and perfluoro-1-hexene. These compounds share similar chemical properties due to the presence of multiple fluorine atoms. 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- is unique in its specific molecular structure, which imparts distinct reactivity and stability characteristics .

Actividad Biológica

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- (CAS Number: 2070-70-4) is a fluorinated alkene compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings and safety data.

- Molecular Formula : C6F12

- Molecular Weight : 300.045 g/mol

- IUPAC Name : 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-

The structure of this compound includes multiple fluorine atoms which contribute to its stability and reactivity. The presence of trifluoromethyl groups enhances its chemical properties for various applications.

Toxicity and Safety Data

According to safety data sheets and toxicological studies:

- Acute Toxicity :

- Irritation Potential :

- Sensitization :

Environmental Impact

Research indicates that this compound exhibits significant toxicity in aquatic environments:

| Organism | Endpoint | EC50/NOEC (mg/L) | Exposure Duration |

|---|---|---|---|

| Green Algae | EC50 | 0.035 | 72 hours |

| Water Flea | EC50 | 0.014 | 48 hours |

| Green Algae (Analog) | NOEC | 0.017 | 72 hours |

These findings highlight the compound's potential risk to aquatic life at low concentrations .

Case Study: Inhalation Toxicity in Mice

A study examined the effects of inhaling high concentrations of fluorinated compounds on serum enzyme activities in mice. Results indicated that exposure to concentrations of C6F12O led to alterations in liver function markers such as alanine aminotransferase and aspartate aminotransferase . This suggests potential hepatotoxicity associated with prolonged exposure.

Research on PFAS

As a member of the perfluoroalkyl substances (PFAS) family, this compound has been linked to various health impacts. Epidemiological studies have shown associations between PFAS exposure and adverse effects on immune function and reproductive health . The persistence of PFAS in the environment raises concerns about bioaccumulation in food chains.

The biological mechanisms by which this compound exerts its effects are not fully understood but may involve interactions with cellular membranes due to its lipophilic nature. The trifluoromethyl group is known to influence the reactivity of organic compounds significantly.

Regulatory Status

The regulatory status of this compound is under scrutiny due to its classification as a PFAS. The European Chemicals Agency (ECHA) has included it in their registries due to potential environmental concerns associated with fluorinated compounds .

Propiedades

IUPAC Name |

(Z)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOZTRFWJZUFT-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880198 | |

| Record name | 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-70-4, 2070-70-4 | |

| Record name | (2Z)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUORO-4-METHYL-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.